9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
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Overview
Description
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a chemical compound that belongs to the class of azatricyclic compounds. It is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields such as medicine, agriculture, and material science.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Mechanism Of Action
The exact mechanism of action of 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical And Physiological Effects
Studies have shown that 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in lab experiments is its synthetic nature, which allows for precise control over its properties. However, one limitation is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for research related to 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. These include further studies on its anti-inflammatory and analgesic effects, its potential use as an anti-cancer agent, and its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps. The first step involves the reaction of 2,3-dihydrofuran with butylamine to form the corresponding imine. The imine is then reacted with 2,3-dihydroxybenzaldehyde to form the Schiff base. The Schiff base is then cyclized using sodium hydride to form the final product.
Scientific Research Applications
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has potential applications in various scientific fields. In medicine, it has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
properties
CAS RN |
188824-80-8 |
---|---|
Product Name |
9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
9-butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C20H27NO5/c1-6-7-8-13-9-10-21-15-14(13)16(22)18(24-11(2)3)19(25-12(4)5)17(15)26-20(21)23/h9-13,22H,6-8H2,1-5H3 |
InChI Key |
DFSOQNGAKCUVML-UHFFFAOYSA-N |
SMILES |
CCCCC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O |
Canonical SMILES |
CCCCC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O |
synonyms |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-butyl-7-hydroxy-8,9-bis(1-methylethoxy)- |
Origin of Product |
United States |
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